2-[(4-hydroxybenzylidene)amino]benzonitrile
Description
2-[(4-hydroxybenzylidene)amino]benzonitrile is an organic compound with the molecular formula C14H10N2O and a molecular weight of 222.24 g/mol. This compound is known for its unique structure, which includes a benzonitrile group and a hydroxybenzylidenamino group. It is used in various scientific research applications due to its interesting chemical properties.
Properties
Molecular Formula |
C14H10N2O |
|---|---|
Molecular Weight |
222.24g/mol |
IUPAC Name |
2-[(4-hydroxyphenyl)methylideneamino]benzonitrile |
InChI |
InChI=1S/C14H10N2O/c15-9-12-3-1-2-4-14(12)16-10-11-5-7-13(17)8-6-11/h1-8,10,17H |
InChI Key |
SSAXQQGCLWNPFB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C#N)N=CC2=CC=C(C=C2)O |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)N=CC2=CC=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of benzonitrile, 2-(4-hydroxybenzylidenamino)- can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of a catalyst. This method is advantageous due to its mild reaction conditions and low production cost . Another method involves the use of ionic liquids as recycling agents, which simplifies the separation process and eliminates the need for metal salt catalysts .
Chemical Reactions Analysis
2-[(4-hydroxybenzylidene)amino]benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include hydroxylamine hydrochloride, ionic liquids, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(4-hydroxybenzylidene)amino]benzonitrile is utilized in various scientific research fields, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pesticides, and advanced coatings.
Mechanism of Action
The mechanism of action of benzonitrile, 2-(4-hydroxybenzylidenamino)- involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-[(4-hydroxybenzylidene)amino]benzonitrile can be compared to other similar compounds, such as:
Benzonitrile: A simpler compound with a similar nitrile group but lacking the hydroxybenzylidenamino group.
4-Hydroxybenzaldehyde: Contains the hydroxybenzyl group but lacks the nitrile group.
Benzylamine: Contains the benzyl group but lacks the nitrile and hydroxy groups. The uniqueness of benzonitrile, 2-(4-hydroxybenzylidenamino)- lies in its combination of functional groups, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
